Cas no 1495354-69-2 (4-(4-bromo-2-fluorophenyl)methylpiperidin-4-ol)

4-(4-Bromo-2-fluorophenyl)methylpiperidin-4-ol is a brominated and fluorinated piperidine derivative with potential applications in pharmaceutical and agrochemical research. Its key structural features include a substituted phenyl ring and a hydroxyl-functionalized piperidine moiety, which may enhance binding affinity and solubility in biological systems. The bromo and fluoro substituents offer opportunities for further functionalization via cross-coupling reactions, making it a versatile intermediate in synthetic chemistry. The compound’s rigid scaffold and polar groups could contribute to improved pharmacokinetic properties in drug discovery. Its well-defined molecular structure ensures reproducibility in research applications, while its synthetic accessibility supports scalable production for exploratory studies.
4-(4-bromo-2-fluorophenyl)methylpiperidin-4-ol structure
1495354-69-2 structure
Product name:4-(4-bromo-2-fluorophenyl)methylpiperidin-4-ol
CAS No:1495354-69-2
MF:C12H15BrFNO
Molecular Weight:288.156006097794
CID:5863716
PubChem ID:65146403

4-(4-bromo-2-fluorophenyl)methylpiperidin-4-ol 化学的及び物理的性質

名前と識別子

    • 4-(4-bromo-2-fluorophenyl)methylpiperidin-4-ol
    • AKOS014479975
    • EN300-1911757
    • 1495354-69-2
    • 4-(4-bromo-2-fluorobenzyl)piperidin-4-ol
    • 4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol
    • インチ: 1S/C12H15BrFNO/c13-10-2-1-9(11(14)7-10)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2
    • InChIKey: XFLMQOWTPPUUDL-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)F)CC1(CCNCC1)O

計算された属性

  • 精确分子量: 287.03210g/mol
  • 同位素质量: 287.03210g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 233
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 32.3Ų

4-(4-bromo-2-fluorophenyl)methylpiperidin-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1911757-0.05g
4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol
1495354-69-2
0.05g
$468.0 2023-09-17
Enamine
EN300-1911757-0.25g
4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol
1495354-69-2
0.25g
$513.0 2023-09-17
Enamine
EN300-1911757-2.5g
4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol
1495354-69-2
2.5g
$1089.0 2023-09-17
Enamine
EN300-1911757-5.0g
4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol
1495354-69-2
5g
$2650.0 2023-06-01
Enamine
EN300-1911757-0.5g
4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol
1495354-69-2
0.5g
$535.0 2023-09-17
Enamine
EN300-1911757-10g
4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol
1495354-69-2
10g
$2393.0 2023-09-17
Enamine
EN300-1911757-0.1g
4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol
1495354-69-2
0.1g
$490.0 2023-09-17
Enamine
EN300-1911757-1.0g
4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol
1495354-69-2
1g
$914.0 2023-06-01
Enamine
EN300-1911757-5g
4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol
1495354-69-2
5g
$1614.0 2023-09-17
Enamine
EN300-1911757-10.0g
4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol
1495354-69-2
10g
$3929.0 2023-06-01

4-(4-bromo-2-fluorophenyl)methylpiperidin-4-ol 関連文献

4-(4-bromo-2-fluorophenyl)methylpiperidin-4-olに関する追加情報

4-(4-Bromo-2-Fluorophenyl)methylpiperidin-4-ol: A Comprehensive Overview

4-(4-Bromo-2-Fluorophenyl)methylpiperidin-4-ol (CAS No. 1495354-69-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents. This article provides a detailed overview of 4-(4-Bromo-2-Fluorophenyl)methylpiperidin-4-ol, including its chemical properties, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

4-(4-Bromo-2-Fluorophenyl)methylpiperidin-4-ol is a complex organic molecule with a molecular formula of C16H18BrFNO. The compound features a piperidine ring substituted with a 4-bromo-2-fluorophenylmethyl group and a hydroxyl group at the 4-position of the piperidine ring. The presence of the bromine and fluorine atoms imparts unique electronic and steric properties to the molecule, making it an interesting candidate for drug design and development.

The physical properties of 4-(4-Bromo-2-Fluorophenyl)methylpiperidin-4-ol include a melting point of approximately 135°C and a molecular weight of 335.23 g/mol. It is generally insoluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics are crucial for its use in various experimental settings, including in vitro assays and in vivo studies.

Synthesis Methods

The synthesis of 4-(4-Bromo-2-Fluorophenyl)methylpiperidin-4-ol has been reported using several approaches, each with its own advantages and limitations. One common method involves the reaction of 4-bromo-2-fluorobenzaldehyde with piperidin-4-one in the presence of a reducing agent such as sodium borohydride (NaBH4). This reaction typically proceeds via an intermediate imine formation followed by reduction to yield the desired product.

An alternative synthetic route involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination. These methods offer higher yields and better functional group tolerance, making them suitable for large-scale production. For example, the Suzuki-Miyaura coupling can be used to couple 4-bromo-2-fluorobenzeneboronic acid with 1-(bromomethyl)-1-methylethyl piperidine to form the target compound.

Biological Activities and Applications

4-(4-Bromo-2-Fluorophenyl)methylpiperidin-4-ol has been investigated for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. Recent studies have shown that this compound exhibits potent activity as an antagonist at specific neurotransmitter receptors, such as serotonin (5-HT) receptors and dopamine receptors. These properties make it a promising lead compound for the development of new treatments for conditions such as depression, anxiety, and neurodegenerative diseases.

In addition to its receptor antagonist properties, 4-(4-Bromo-2-Fluorophenyl)methylpiperidin-4-ol has also been studied for its anti-inflammatory effects. Research has demonstrated that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in vitro. These findings suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Clinical Trials and Future Prospects

The promising preclinical results of 4-(4-Bromo-2-Fluorophenyl)methylpiperidin-4-ol have led to its evaluation in early-stage clinical trials. Initial Phase I trials have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects. These trials have also provided valuable pharmacokinetic data, indicating that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Ongoing research aims to further elucidate the mechanism of action of 4-(4-Bromo-2-Fluorophenyl)methylpiperidin-4-ol and optimize its pharmacological profile for specific therapeutic indications. Advanced computational methods, such as molecular docking and molecular dynamics simulations, are being employed to refine the structure-based design of this compound. Additionally, efforts are underway to develop prodrugs or drug delivery systems that can enhance its bioavailability and target specificity.

Conclusion

In conclusion, 4-(4-Bromo-2-Fluorophenyl)methylpiperidin-4-ol (CAS No. 1495354-69-2) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers distinct biological activities that make it an attractive candidate for developing novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanism of action and optimize its properties for clinical applications. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing medical treatments for various diseases.

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